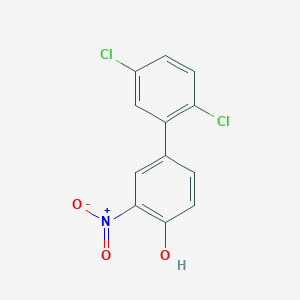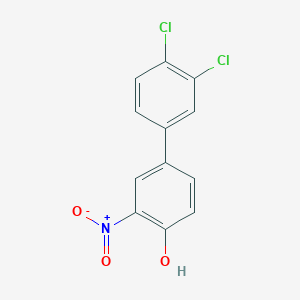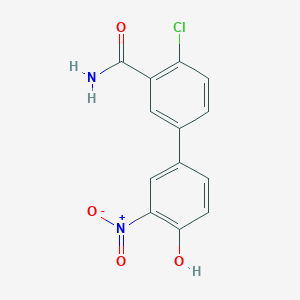
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% (4-CEPN) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow liquid that is used as a reagent in various organic synthesis and analytical processes. It is also used in the production of pharmaceuticals, cosmetics, and other products. 4-CEPN has a wide range of applications in the scientific research field due to its unique chemical properties.
Applications De Recherche Scientifique
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in various organic synthesis and analytical processes. It is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is used as a catalyst in the synthesis of various organic compounds. It is also used in the separation and purification of proteins, peptides, and other biomolecules.
Mécanisme D'action
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is a highly reactive compound that is used as a catalyst in the synthesis of various organic compounds. It acts as a nucleophile, which means it reacts with electron-rich molecules to form new compounds. It also acts as a Lewis acid, which means it can act as an electron acceptor in a reaction.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is a highly reactive compound that can interact with other molecules in the body. It has been shown to interact with proteins, peptides, and other biomolecules. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has been shown to interact with enzymes, hormones, and other molecules that are involved in various biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a highly reactive compound that can be used as a catalyst in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. However, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% can be toxic in high concentrations and should be handled with care.
Orientations Futures
There are a number of potential future directions for 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% research. One potential direction is to investigate the effects of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% on different biological systems. For example, researchers could study the effects of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% on protein and peptide synthesis, enzyme activity, and other biochemical and physiological processes. Additionally, researchers could investigate the potential applications of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% in the production of pharmaceuticals, cosmetics, and other products. Finally, researchers could investigate the potential toxicity of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% and develop methods to reduce its toxicity.
Méthodes De Synthèse
The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-4-ethoxyphenol with nitric acid to form 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95%. This reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The second step involves the purification of the product by recrystallization, distillation, or chromatography. The product can then be further purified by recrystallization or distillation.
Propriétés
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-10-4-5-11(12(15)8-10)9-3-6-14(17)13(7-9)16(18)19/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKHRMQFXVZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686322 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-37-5 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)







![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)